molecular formula C9H5ClFN B2630233 3-Chloro-3-(4-fluorophenyl)acrylonitrile CAS No. 126417-76-3; 126417-77-4

3-Chloro-3-(4-fluorophenyl)acrylonitrile

Cat. No.: B2630233
CAS No.: 126417-76-3; 126417-77-4
M. Wt: 181.59
InChI Key: QYJZLGBSSYBYSY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • Aromatic protons resonate as a multiplet at δ 7.03–8.34 ppm , consistent with para-substituted fluorobenzene.
    • The vinyl proton adjacent to the nitrile group appears as a singlet at δ 7.63 ppm .
  • ¹³C NMR (400 MHz, CDCl₃):
    • Nitrile carbon: δ 117.5 ppm .
    • Fluorinated aromatic carbons: δ 116.1–134.1 ppm (C-F coupling).
    • Chlorine-bearing carbon: δ 101.6 ppm .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • C≡N stretch : 2,208 cm⁻¹ (strong, sharp).
  • C=C stretch : 1,638 cm⁻¹ (moderate).
  • C-Cl stretch : 1,207 cm⁻¹ .
  • C-F stretch : 1,246 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption in the 240–280 nm range due to π→π* transitions in the conjugated acrylonitrile system.

Mass Spectrometry

The molecular ion peak appears at m/z 181.59 , with fragmentation patterns including:

  • Loss of Cl (m/z 146.59).
  • Loss of CN (m/z 138.54).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJZLGBSSYBYSY-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126417-76-3
Record name 126417-76-3
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Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Benzothiophene Acrylonitrile Derivatives
Benzothiophene-based analogues, such as [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] (Compound 32), exhibit potent anticancer activity (GI50 <10–100 nM) against 60 human cancer cell lines. Unlike 3-Chloro-3-(4-fluorophenyl)acrylonitrile, these derivatives incorporate electron-rich methoxy groups and a fused benzothiophene ring, enhancing their ability to bypass P-glycoprotein-mediated drug resistance .

Chlorophenyl Analogues

  • (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile (CAS: 78583-86-5): Replacing the 4-fluorophenyl group with a 4-chlorophenyl substituent increases molecular weight (198.05 g/mol vs. 183.59 g/mol for the fluorinated compound) and lipophilicity. This modification improves synthetic yield (63% vs. 37%) but may reduce bioactivity due to decreased electronegativity .

Electronic and Steric Modifications

Methoxy-Substituted Analogues
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile (CAS: 874479-16-0) replaces fluorine with a methoxy group, introducing electron-donating properties. This increases solubility in polar solvents but reduces thermal stability compared to the fluorinated compound .

Fluorophenyl Positional Isomers
(Z)-3-Chloro-3-(3-fluorophenyl)acrylonitrile (CAS: 1192875-03-8) shifts the fluorine atom to the meta position, reducing steric hindrance and restoring partial planarity. This structural change may enhance binding to flat enzymatic pockets .

Data Table: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Yield (%) Bioactivity (GI50) Key Application
This compound C₉H₅ClFN 183.59 4-Fluorophenyl, Cl 37 N/A Synthetic intermediate
(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile C₂₀H₁₆NO₃S 343.41 Benzothiophene, 3,4,5-OMe N/A <10–100 nM Anticancer agent
(Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile C₉H₅Cl₂N 198.05 4-Chlorophenyl, Cl 63 N/A Material science
3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile C₁₅H₁₀ClNO₂S 303.76 4-Chlorophenyl, SO₂Ph N/A N/A Organic synthesis

Research Findings and Implications

  • Structural Flexibility: The nonplanar geometry of this compound, caused by steric clashes, contrasts with planar naphtho-annulated porphyrins lacking fluorophenyl groups, emphasizing the role of substituents in molecular conformation .
  • Synthetic Efficiency : Higher yields in chlorophenyl analogues (63%) versus fluorophenyl derivatives (37%) suggest that halogen electronegativity impacts reaction kinetics .
  • Pharmacological Potential: While this compound itself lacks reported bioactivity, its structural framework is valuable for developing derivatives with optimized pharmacokinetic profiles, particularly in oncology .

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference
Knoevenagel (EtOH)75–85Piperidine, RT, 24h
POCl₃/DMF90–9540°C, 1h

Basic: How is stereochemical control achieved during the synthesis of Z/E isomers?

Methodological Answer:
The Z-isomer is often favored due to steric and electronic effects. For example, bulky substituents on the aromatic rings (e.g., 4-fluorophenyl) promote Z-configuration via intramolecular stabilization . Reaction monitoring using ¹H NMR (e.g., coupling constants J = 16.9 Hz for E-isomers vs. J < 12 Hz for Z-isomers) confirms stereochemistry . Advanced purification techniques (e.g., column chromatography with hexane/ethyl acetate) isolate isomers effectively.

Advanced: How do substituents (e.g., Cl, F) influence the compound’s reactivity in nucleophilic addition or substitution reactions?

Methodological Answer:
The electron-withdrawing fluorine at the para position increases electrophilicity of the acrylonitrile moiety, enhancing reactivity toward nucleophiles like amines or thiols. Chlorine at the β-position stabilizes intermediates via inductive effects, as shown in analogous compounds . For example:

  • Nucleophilic addition : Amines attack the nitrile carbon, forming imine intermediates (confirmed by LC-MS).
  • Electrophilic substitution : Fluorine directs substitution to meta positions in aromatic rings, verified by NOESY NMR .

Q. Table 2: Substituent Effects on Reaction Rates

Reaction TypeRate (Z-isomer)Key Substituent Role
Nucleophilic Addition2.5× fasterF enhances electrophilicity
Aromatic Halogenation1.8× slowerCl deactivates ring

Advanced: How can contradictions in reported biological activity data (e.g., antiproliferative vs. cytotoxic effects) be resolved?

Methodological Answer:
Discrepancies often arise from cell line specificity or assay conditions . For instance:

  • Antiproliferative activity in MCF-7 cells (IC₅₀ = 8 µM) may conflict with cytotoxicity in HEK-293 (IC₅₀ > 50 µM) due to differential expression of metabolic enzymes .
  • Data normalization : Use internal controls (e.g., cisplatin) and standardized MTT assay protocols to minimize variability .
  • Mechanistic studies : RNA sequencing can identify target pathways (e.g., apoptosis vs. necrosis) to clarify biological roles .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.0–7.8 ppm) and nitrile carbons (δ 115–120 ppm). Coupling constants (J values) distinguish isomers .
  • FT-IR : Confirms C≡N stretch (~2220 cm⁻¹) and C-Cl/C-F vibrations (750–800 cm⁻¹) .
  • X-ray crystallography : Resolves Z/E configuration and bond angles (e.g., C-Cl bond length ~1.73 Å) .

Advanced: What computational methods (e.g., DFT) predict the compound’s electronic properties and reaction pathways?

Methodological Answer:
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) correlate with reactivity in electrophilic substitutions .
  • Transition states : Simulates activation energies for Knoevenagel condensation (ΔG‡ ≈ 25 kcal/mol) .
  • Solvent effects : PCM models predict solvation energies in ethanol (ΔG_solv = −12.3 kcal/mol) .

Q. Table 3: DFT-Derived Parameters

ParameterValue (B3LYP)Significance
HOMO-LUMO gap4.2 eVReactivity toward nucleophiles
Dipole moment3.8 DebyePolarity in solvent interactions

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of acrylonitrile vapors (TLV = 2 ppm) .
  • Waste disposal : Neutralize with 10% NaOH before incineration to degrade nitrile groups .

Advanced: How do crystallographic data (e.g., ORTEP diagrams) resolve structural ambiguities?

Methodological Answer:
ORTEP-3 software generates thermal ellipsoid plots to visualize:

  • Bond distortions : Anomalies in C-Cl bond lengths (>1.75 Å suggest rotational disorder) .
  • Packing motifs : π-π stacking distances (~3.5 Å) between fluorophenyl rings .
  • Twinned crystals : Refinement with SHELXL resolves overlapping peaks in P2₁/c space groups .

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